1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
説明
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(17,8-18-2)7-14-11(16)15-10-6-4-3-5-9(10)13/h3-6,17H,7-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBQZGFGPWGXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a urea moiety linked to a chlorinated phenyl group and a branched alkyl chain, this compound has a molecular formula of C13H18ClN2O3 and a molecular weight of approximately 272.73 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of 1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is largely attributed to its functional groups, which allow it to interact with various biological targets. Preliminary studies indicate that the compound may exhibit:
- Antimicrobial Properties : Initial investigations suggest that this compound could inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Some studies have hinted at its potential in inhibiting tumor cell proliferation, although further research is needed to confirm these effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the compound's structure can enhance or diminish its biological activity. The unique combination of functional groups in 1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea provides distinct properties compared to similar compounds. For example, the chlorinated phenol and branched alkane structure may confer specific biological properties not found in its analogs .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds helps highlight the unique properties of 1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea. Below is a table summarizing some related compounds:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-phenylpropyl)urea | 1351641-41-2 | C17H19ClN2O3 | Contains a methoxy group; exhibits similar biological activities |
| 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea | 1396874-15-9 | C16H17ClN2O2 | Different side chain but retains chlorophenyl structure |
| 1-(4-Methylphenyl)-3-(2-hydroxypropyl)urea | Not Available | C12H17N2O3 | Lacks chlorine but has similar urea functionality |
This comparison illustrates how structural variations can influence the biological activity of related compounds.
Antimicrobial Activity
In a study assessing the antimicrobial properties of various urea derivatives, 1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea was tested against several bacterial strains. Results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that it significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This finding supports its potential application in treating inflammatory conditions .
Antitumor Potential
Research exploring the antitumor properties revealed that 1-(2-Chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea inhibited the proliferation of specific cancer cell lines in vitro. Further investigations are ongoing to determine its efficacy in vivo and elucidate the underlying mechanisms .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Enzyme Inhibition
- AVE#21 (1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea): AVE#21, a urea derivative with a chlorofluorobenzoyl group, binds to the allosteric site of glycogen phosphorylase (PDB complexes 2QN1/2QN2), inhibiting enzyme activity. Unlike 1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, AVE#21 features a fluorobenzoyl moiety and a simpler phenolic substituent. Computational docking studies suggest that bulkier substituents (e.g., the hydroxy-methoxy-methylpropyl group in the target compound) may alter binding affinity or steric interactions with the enzyme .
- R2 (3-[(2S)-1-[(3R)-3-(2-Chlorophenyl)-2-(2-fluorophenyl)pyrazolidin-1-yl]-1-oxopropan-2-yl]-1-(adamantan-2-yl)urea): This adamantane-containing urea derivative, synthesized via reaction of (R)-R14 with 2-adamantane isocyanate (62% yield), highlights the role of hydrophobic groups (e.g., adamantane) in enhancing metabolic stability.
Antimicrobial Urea Derivatives
- CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) :
CDFII acts as a synergist for carbapenems against MRSA. The chlorophenyl group is critical for activity, but the indole-piperidine scaffold in CDFII differs significantly from the target compound’s urea backbone. This suggests that urea-based structures may prioritize enzyme inhibition over direct antimicrobial action .
Herbicidal Ureas
- Chlorotoluron (3-(3-Chlorophenyl)-1,1-dimethylurea) :
A herbicide targeting photosystem II, chlorotoluron shares the urea core and chlorophenyl group with the target compound. However, the dimethyl substitution on urea and lack of polar groups (hydroxy/methoxy) in chlorotoluron enhance its lipophilicity, favoring herbicidal penetration. The target compound’s polar substituents may limit its utility in agriculture but improve solubility for pharmaceutical applications .
Physicochemical Properties and Predictive Data
While direct data for 1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea are scarce, collision cross-section (CCS) predictions for structurally related ureas (e.g., 1-(2-chloroethyl)-3-(2-propylphenyl)urea) provide insights:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 241.11022 | 154.7 |
| [M+Na]+ | 263.09216 | 165.9 |
| [M-H]- | 239.09566 | 157.5 |
These values suggest moderate polarity and size, consistent with urea derivatives. The target compound’s hydroxy and methoxy groups may increase CCS compared to non-polar analogs like chlorotoluron .
Q & A
Basic: What are the standard synthetic routes for 1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of urea derivatives typically involves condensation reactions between aryl isocyanates and amines or alcohols. For this compound, a plausible route is the reaction of 2-chlorophenyl isocyanate with 2-hydroxy-3-methoxy-2-methylpropan-1-amine under anhydrous conditions in solvents like dichloromethane or ethanol . Key factors affecting yield include:
- Temperature : Elevated temperatures (40–60°C) accelerate reactivity but may promote side reactions.
- Catalysts : Bases like triethylamine improve nucleophilic attack on the isocyanate group.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Characterization via H/C NMR and HPLC-MS is critical to confirm regioselectivity and purity .
Advanced: How can computational modeling optimize the regioselectivity of substituents in this urea derivative?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict electronic and steric effects of substituents. For example:
- Electrostatic potential maps identify nucleophilic/electrophilic sites on the aryl and hydroxy-methoxypropyl groups.
- Transition state analysis evaluates energy barriers for competing reaction pathways (e.g., O- vs. N-alkylation) .
Recent studies on analogous urea compounds (e.g., 1-(3-chloro-4-methylphenyl)urea derivatives) show that methoxy groups at the 3-position reduce steric hindrance, favoring higher yields .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structural isomers?
Methodological Answer:
- NMR : H NMR distinguishes isomers via coupling patterns (e.g., methoxy protons at δ 3.2–3.5 ppm; hydroxy protons as broad singlets). C NMR confirms carbonyl (C=O) at ~155–160 ppm .
- IR Spectroscopy : Urea C=O stretches appear at ~1640–1680 cm; hydroxy groups show broad peaks at 3200–3600 cm.
- X-ray crystallography resolves absolute configuration, critical for chiral centers in the hydroxypropyl moiety .
Advanced: How do conflicting bioactivity reports for similar urea derivatives inform experimental design for this compound?
Methodological Answer:
Contradictory data in literature (e.g., antimicrobial vs. inactive results for chlorophenyl ureas) may arise from:
- Impurity profiles : Residual solvents or byproducts (e.g., dichloro intermediates) can skew bioassays. Use HPLC with <95% purity thresholds .
- Solubility : Poor aqueous solubility may mask activity. Employ co-solvents (DMSO/PBS mixtures) or nanoformulations.
- Assay conditions : Adjust pH (6.5–7.4) to mimic physiological environments. Replicate studies with standardized protocols (e.g., CLSI guidelines) .
Basic: What are the key structure-activity relationships (SARs) for chlorophenyl urea derivatives?
Methodological Answer:
SAR studies highlight:
- Chlorine position : 2-chlorophenyl enhances lipophilicity and membrane penetration vs. 3- or 4-substituted analogs .
- Hydroxy-methoxypropyl group : The 2-hydroxy-3-methoxy motif balances hydrogen bonding (bioactivity) and metabolic stability (reduced CYP450 oxidation) .
- Urea linkage : Critical for hydrogen-bond interactions with biological targets (e.g., enzyme active sites) .
Advanced: How can reaction engineering address scalability challenges in synthesizing this compound?
Methodological Answer:
- Microreactor systems : Enhance heat/mass transfer for exothermic isocyanate reactions, reducing side products .
- DoE (Design of Experiments) : Optimize parameters like stoichiometry (amine:isocyanate ratio) and residence time. For example, a 1.2:1 ratio minimizes excess reagent waste .
- In-line analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Decomposition above 150°C (TGA data). Store at 2–8°C in amber vials to prevent photodegradation.
- Hydrolytic sensitivity : Urea bonds degrade in acidic/basic conditions (pH <3 or >10). Use lyophilization for long-term storage .
- Oxidative stability : Antioxidants (e.g., BHT) in formulations mitigate radical-induced degradation .
Advanced: How can machine learning predict novel derivatives with enhanced pharmacological properties?
Methodological Answer:
- Descriptor selection : Molecular weight, logP, and topological polar surface area (TPSA) are key predictors of bioavailability.
- Training datasets : Use bioactivity data from PubChem or ChEMBL for analogous ureas.
- Model validation : QSAR models achieve R >0.85 when trained on ≥200 data points. For example, random forest algorithms prioritize substituents with Cl and methoxy groups for kinase inhibition .
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